molecular formula C19H19N5 B1204961 Pitrazepin CAS No. 90685-01-1

Pitrazepin

Cat. No.: B1204961
CAS No.: 90685-01-1
M. Wt: 317.4 g/mol
InChI Key: GXFWOMYQHNODFA-UHFFFAOYSA-N
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Description

PITRAZEPINE, also known as mirtazapine, is a tetracyclic piperazino-azepine compound primarily used as an antidepressant. It is known for its unique pharmacological profile, which includes noradrenergic and specific serotonergic activity. This compound is often prescribed for the treatment of major depressive disorder and is also used off-label for conditions such as anxiety, insomnia, and appetite stimulation .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of PITRAZEPINE involves several key steps:

Industrial Production Methods: Industrial production of PITRAZEPINE typically involves the use of advanced techniques such as solvent-free phase inversion temperature methods to create lipid nanocapsules for targeted drug delivery. This method ensures high efficiency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: PITRAZEPINE undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of PITRAZEPINE, which may have different pharmacological properties .

Scientific Research Applications

PITRAZEPINE has a wide range of applications in scientific research:

Mechanism of Action

PITRAZEPINE exerts its effects through multiple mechanisms:

Comparison with Similar Compounds

PITRAZEPINE is often compared with other tetracyclic and tricyclic antidepressants:

Uniqueness: PITRAZEPINE’s unique combination of noradrenergic and specific serotonergic activity, along with its strong antihistaminergic effects, sets it apart from other antidepressants. This profile makes it particularly effective for patients with depression complicated by anxiety or insomnia .

Properties

CAS No.

90685-01-1

Molecular Formula

C19H19N5

Molecular Weight

317.4 g/mol

IUPAC Name

3-piperazin-1-yl-2,4,5-triazatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),3,5,7,9,11,14,16-octaene

InChI

InChI=1S/C19H19N5/c1-3-7-16-14(5-1)13-15-6-2-4-8-17(15)24-18(16)21-22-19(24)23-11-9-20-10-12-23/h1-8,20H,9-13H2

InChI Key

GXFWOMYQHNODFA-UHFFFAOYSA-N

SMILES

C1CN(CCN1)C2=NN=C3N2C4=CC=CC=C4CC5=CC=CC=C53

Canonical SMILES

C1CN(CCN1)C2=NN=C3N2C4=CC=CC=C4CC5=CC=CC=C53

90685-01-1

Synonyms

3-(piperazinyl)-1-9H-dibenz(c,f)triazolo(4,5-a)azepin
pitrazepin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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